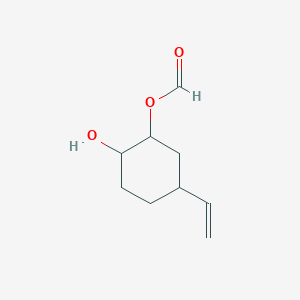
trans-1-Ethyl-2-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-1-Ethyl-2-methylcyclohexane: is an organic compound with the molecular formula C₉H₁₈ It is a type of substituted cyclohexane where an ethyl group and a methyl group are attached to the cyclohexane ring in a trans configuration, meaning they are on opposite sides of the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-ethyl-2-methylcyclohexane can be achieved through several methods. One common approach involves the hydrogenation of 1-ethyl-2-methylcyclohexene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H₂) at elevated pressures and temperatures . Another method involves the alkylation of cyclohexane with ethyl and methyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation processes. The use of high-pressure hydrogenation reactors and efficient catalysts ensures high yields and purity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: trans-1-Ethyl-2-methylcyclohexane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, anhydrous conditions.
Substitution: Cl₂, Br₂, UV light or heat.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halo-substituted cyclohexanes.
Aplicaciones Científicas De Investigación
Chemistry: trans-1-Ethyl-2-methylcyclohexane is used as a model compound in studies of conformational analysis and stereochemistry. Its unique structure allows researchers to investigate the effects of substituents on the stability and reactivity of cyclohexane derivatives .
Biology and Medicine: While specific biological and medicinal applications of this compound are limited, its derivatives may be explored for potential pharmacological activities. Studies on similar compounds have shown potential in drug development and medicinal chemistry .
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable compound in the production of fine chemicals and materials .
Mecanismo De Acción
The mechanism of action of trans-1-ethyl-2-methylcyclohexane primarily involves its interactions with various chemical reagents and catalysts. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s methyl and ethyl groups are susceptible to attack by oxidizing agents, leading to the formation of ketones or carboxylic acids .
Comparación Con Compuestos Similares
cis-1-Ethyl-2-methylcyclohexane: Similar structure but with cis configuration.
1-Ethyl-3-methylcyclohexane: Different position of the methyl group.
1-Methyl-2-ethylcyclohexane: Different order of substituents.
Uniqueness: trans-1-Ethyl-2-methylcyclohexane is unique due to its trans configuration, which affects its conformational stability and reactivity. The trans configuration reduces steric hindrance between the substituents, making it more stable compared to its cis counterpart .
Propiedades
Número CAS |
4923-78-8 |
|---|---|
Fórmula molecular |
C9H18 |
Peso molecular |
126.24 g/mol |
Nombre IUPAC |
(1S,2S)-1-ethyl-2-methylcyclohexane |
InChI |
InChI=1S/C9H18/c1-3-9-7-5-4-6-8(9)2/h8-9H,3-7H2,1-2H3/t8-,9-/m0/s1 |
Clave InChI |
XARGIVYWQPXRTC-IUCAKERBSA-N |
SMILES isomérico |
CC[C@H]1CCCC[C@@H]1C |
SMILES canónico |
CCC1CCCCC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


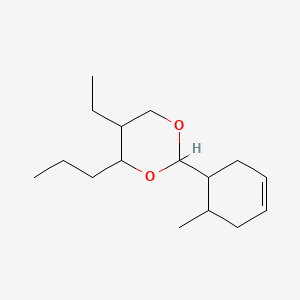

![Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)](/img/structure/B13805399.png)

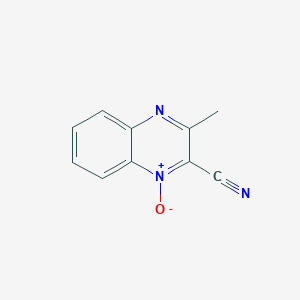
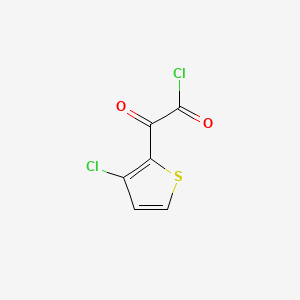
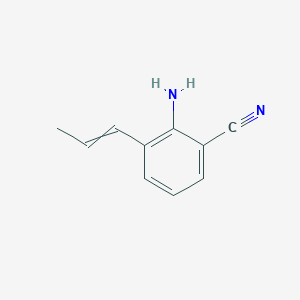
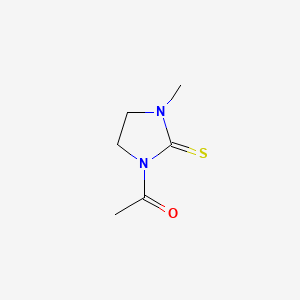

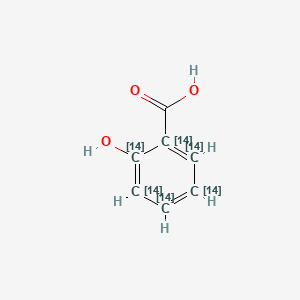
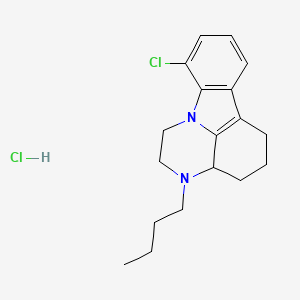

![barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B13805471.png)
